molecular formula C19H18N4O2S B2708536 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034562-47-3

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2708536
CAS No.: 2034562-47-3
M. Wt: 366.44
InChI Key: KRELJEFXLQCWOM-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A study by Tiwari et al. (2017) focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. A molecular docking study suggested a probable mechanism of action for these compounds, and ADMET properties indicated good oral drug-like behavior (Tiwari et al., 2017).

Synthesis and Anti-Inflammatory and Analgesic Activities

Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, leading to compounds with potent COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds showed significant inhibition of edema and were compared favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Analytical Applications in Mass Spectrometry

Santa et al. (2009) developed benzofurazan derivatization reagents for the analysis of short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). These reagents demonstrated suitability for the sensitive and selective detection of these acids, highlighting their utility in analytical chemistry (Santa et al., 2009).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions. These compounds provided higher inhibition efficiencies and stability compared to previously reported inhibitors, indicating their potential application in corrosion prevention (Hu et al., 2016).

Antimicrobial and Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxicity, indicating their potential as safe antibacterial agents (Palkar et al., 2017).

Antitubercular Activity

Reddy et al. (2014) developed a series of molecules targeting Mycobacterium tuberculosis DNA GyrB inhibition. Among these, one compound exhibited significant inhibition of Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, along with a non-cytotoxic profile in eukaryotic cells, suggesting a promising lead for antitubercular drug development (Reddy et al., 2014).

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-23(2)16(18-10-12-5-3-4-6-17(12)25-18)11-20-19(24)13-7-8-14-15(9-13)22-26-21-14/h3-10,16H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRELJEFXLQCWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.